Hydrogen-Bond Donor and Acceptor Expansion vs. Unsubstituted Analog
The addition of a 5-hydroxy substituent to the pyrazole-3-carboxylic acid scaffold increases the hydrogen-bond donor count from 2 to 3 and the acceptor count from 3 to 5, relative to the unsubstituted analog 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6). This functional-group expansion is accompanied by a reduction in calculated XLogP3 from 0.1 to −0.5 and a substantial decrease in LogD (pH 7.4) to −2.87, indicating markedly higher hydrophilicity under physiological conditions [1]. The aqueous solubility of the target compound is approximately 15 g/L (calculated), compared with the unsubstituted analog which is soluble primarily in methanol rather than water .
| Evidence Dimension | Hydrogen-bond donor/acceptor count and lipophilicity |
|---|---|
| Target Compound Data | 3 HBD, 5 HBA, XLogP3 −0.5, ACD/LogP 0.07, LogD (pH 7.4) −2.87, MW 128.09, solubility ~15 g/L (calc.) |
| Comparator Or Baseline | 1H-Pyrazole-3-carboxylic acid (CAS 1621-91-6): 2 HBD, 3 HBA, XLogP 0.1, MW 112.09, soluble in methanol |
| Quantified Difference | +1 HBD, +2 HBA, ΔXLogP3 ≈ −0.6 log units, ΔMW +16 Da, predicted water solubility improved |
| Conditions | In silico predicted properties (ACD/Labs Percepta v14.00, XLogP3, PubChem); solubility in methanol confirmed experimentally for comparator |
Why This Matters
For fragment-based drug discovery or lead optimization programs, the expanded H-bond capacity and reduced lipophilicity of the 5-hydroxy analog provide a functionally distinct pharmacophore with improved aqueous compatibility, enabling different binding interactions than the parent scaffold.
- [1] PubChem CID 3084676. Computed Properties: XLogP3-AA = −0.5, Hydrogen Bond Donor Count = 3, Hydrogen Bond Acceptor Count = 4. https://pubchem.ncbi.nlm.nih.gov/compound/3084676 View Source
